4-(((5-(hydroxymethyl)furan-2-yl)methyl)amino)pyrimidin-2(1H)-one
Description
Structure and Key Features: The compound 4-(((5-(hydroxymethyl)furan-2-yl)methyl)amino)pyrimidin-2(1H)-one features a pyrimidin-2(1H)-one core substituted at the 4-position with a ((5-(hydroxymethyl)furan-2-yl)methyl)amino group. This structure is distinct from nucleoside analogs due to the absence of a ribose or deoxyribose sugar, instead incorporating a furan-derived substituent .
For example, describes the use of silica gel column chromatography and carbamoyl chloride derivatives to purify pyrimidinone prodrugs, suggesting similar strategies could apply .
Biological Significance: Identified as a urinary biomarker in Plasmodium infections, this compound’s hydroxymethyl group may enhance solubility, facilitating its excretion and detection in biofluids . Its lack of halogenation or bulky substituents contrasts with therapeutic nucleoside analogs, positioning it as a diagnostic tool rather than a direct antiviral or anticancer agent.
Properties
Molecular Formula |
C10H11N3O3 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
6-[[5-(hydroxymethyl)furan-2-yl]methylamino]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H11N3O3/c14-6-8-2-1-7(16-8)5-12-9-3-4-11-10(15)13-9/h1-4,14H,5-6H2,(H2,11,12,13,15) |
InChI Key |
PHBJRSFXAFRHDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)CO)CNC2=CC=NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Reductive Amination and Cyclization
The most widely documented route involves a two-step synthesis starting from 5-hydroxymethylfurfural (HMF), a biomass-derived platform chemical.
Step 1: Formation of the Schiff Base Intermediate
In the first step, HMF reacts with 2-aminopyrimidin-4-ol under basic conditions. Magnesium methanolate in methanol at 55°C facilitates nucleophilic attack, forming an imine intermediate. The reaction typically completes within 3 hours, though the yield for this step remains unspecified in available literature.
The proposed mechanism involves deprotonation of the amine group by magnesium methanolate, followed by attack on the aldehyde carbonyl of HMF. Methanol acts as both solvent and proton shuttle, stabilizing transition states.
Step 2: Borohydride Reduction
The intermediate undergoes sodium tetrahydroborate-mediated reduction in methanol at 20°C for 30 minutes to yield the target compound. This step converts the imine bond to a stable amine linkage while preserving the furan and pyrimidine rings.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | 20°C |
| Reaction Time | 0.5 h |
| Reducing Agent | NaBH₄ (1.2 equiv) |
| Solvent | Methanol |
While this method benefits from readily available starting materials, the lack of reported yield data limits quantitative evaluation of its efficiency.
Patent-Protected Hydrolysis Route
A patented method (RU2421461C2) describes an alternative approach through hydrolysis of a benzoate-protected intermediate.
Intermediate Synthesis
The process begins with (2R,3R,4R)-2-(aryl)alkanoate derivatives, where benzoyl groups protect hydroxyl functionalities. Palladium-catalyzed coupling introduces the pyrimidine moiety at the anomeric position of the furanose ring.
Base-Mediated Deprotection
Hydrolysis employs sodium methoxide in methanol at 50°C, simultaneously removing benzoyl groups and generating the hydroxymethyl functionality:
$$ \text{Intermediate-OBz} + \text{MeO}^- \rightarrow \text{Target Compound} + \text{BzOMe} $$
This method achieves 57.3% isolated yield for a structurally analogous compound, suggesting potential applicability to 1333466-51-5.
Advantages:
- High regioselectivity due to steric directing effects of benzoyl groups
- Single-step deprotection simplifies purification
Comparative Analysis of Synthetic Routes
| Method | Yield | Temperature Range | Key Advantages | Limitations |
|---|---|---|---|---|
| Two-Step Reductive | Unreported | 20-55°C | Biomass-derived starting material | Lack of yield data |
| Hydrolysis | 57.3%* | 50°C | High purity | Multi-step protection required |
| Microwave Coupling | ~20-26% | 170°C | Rapid synthesis | Untested for this compound |
Critical Challenges in Synthesis
Stereochemical Control
The hydroxymethyl group's configuration at C5 of the furan ring creates potential for diastereomer formation. None of the reviewed methods address stereochemical outcomes, suggesting racemic mixtures are typically obtained.
Purification Difficulties
The compound's polarity (logP ≈ 0.89) complicates isolation from reaction mixtures. Reverse-phase chromatography with acetonitrile/water gradients is commonly employed, though industrial-scale processes may require alternative strategies.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-(((5-(hydroxymethyl)furan-2-yl)methyl)amino)pyrimidin-2(1H)-one exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The table below compares 4-(((5-(hydroxymethyl)furan-2-yl)methyl)amino)pyrimidin-2(1H)-one with structurally related pyrimidinone derivatives:
Key Differences and Implications
Substituent Effects: Hydroxymethyl Furan (Target): Enhances water solubility, making it suitable for diagnostic applications . Fluoro/Oxathiolane (): Fluorine increases metabolic stability; oxathiolane improves binding to viral polymerases . Arabinosyl (): Sugar mimics endogenous nucleosides, enabling DNA incorporation and cytotoxicity .
Biological Roles :
- The target compound’s role as a biomarker contrasts with the antiviral activity of fluorinated analogs (e.g., ’s 5-fluoro derivatives) and the anticancer effects of methylated nucleosides ().
- Prodrugs like Compound 2a () use lipophilic chains (e.g., tetradecyl) to enhance cellular uptake, a strategy absent in the target compound .
Synthetic Complexity :
Biological Activity
4-(((5-(hydroxymethyl)furan-2-yl)methyl)amino)pyrimidin-2(1H)-one, with CAS No. 1333466-51-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant data and case studies.
- Molecular Formula : C10H11N3O3
- Molecular Weight : 221.21 g/mol
- Structure : The compound features a pyrimidinone core substituted with a hydroxymethyl furan moiety, which is believed to contribute to its biological activity .
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties.
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
| This compound | TBD | TBD |
In one study, derivatives of similar structures showed micromolar IC50 values against monoamine oxidase B, which is significant in treating neurodegenerative disorders . While specific data for the compound is limited, the presence of the furan ring often correlates with enhanced antibacterial activity.
Antifungal Activity
The antifungal potential of related compounds has also been explored. For example, several pyrimidine derivatives demonstrated notable antifungal properties against various strains, including Candida albicans.
| Compound | Target Fungi | MIC (µM) |
|---|---|---|
| Compound C | C. albicans | 16.69 - 78.23 |
| Compound D | F. oxysporum | 56.74 - 222.31 |
These findings suggest that the incorporation of furan and pyrimidine structures can enhance antifungal efficacy .
Anticancer Activity
Research into the anticancer properties of furan-containing compounds has revealed promising results. The furan moiety is known to interact with cellular pathways involved in cancer proliferation.
In a study focusing on various furan derivatives:
- Inhibition of Cancer Cell Lines : Compounds were tested against breast and lung cancer cell lines, showing significant inhibition at low micromolar concentrations.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound E | MCF-7 (Breast) | 5.0 |
| Compound F | A549 (Lung) | 7.5 |
The anticancer activity is hypothesized to be due to the ability of these compounds to induce apoptosis and inhibit cell cycle progression .
Case Studies
- Study on Antibacterial Efficacy : A comparative analysis of various pyrimidine derivatives highlighted the superior antibacterial activity of those containing a hydroxymethyl furan group, supporting the hypothesis that structural modifications can enhance bioactivity.
- Furan as an Anticancer Agent : In vitro studies demonstrated that furan-containing compounds could significantly reduce tumor growth in xenograft models, suggesting their potential as therapeutic agents in cancer treatment.
Q & A
Q. What are the standard synthetic routes for preparing 4-(((5-(hydroxymethyl)furan-2-yl)methyl)amino)pyrimidin-2(1H)-one, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via a multi-step pathway involving condensation of hydroxymethylfuran derivatives with pyrimidinone precursors. For example, dihydropyrimidinone derivatives are often synthesized using one-pot reactions under acidic or basic conditions (e.g., concentrated HCl in DMF or cold NH₄OH) . Key intermediates are characterized via:
- FT-IR spectroscopy : To confirm functional groups (e.g., NH₂ at ~3260 cm⁻¹, C=O at ~1650 cm⁻¹) .
- ¹H NMR : Signals for aromatic protons (6.5–8.0 ppm) and NH groups (~7.3 ppm) .
- Elemental analysis : To verify purity and stoichiometry .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.322–1.408 Å) and dihedral angles between aromatic rings (e.g., 34.87°–69.57°) .
- FT-IR and NMR : Identify hydrogen bonding and conjugation patterns in the pyrimidine ring .
- Mass spectrometry : Confirms molecular weight and fragmentation pathways.
Q. What preliminary biological assays are used to screen this compound?
Methodological Answer:
- Antimicrobial testing : Disk diffusion or broth microdilution assays against bacterial/fungal strains .
- Cytotoxicity assays : MTT or resazurin-based protocols on cancer cell lines.
- Enzyme inhibition studies : Kinase or methyltransferase inhibition assays (e.g., DNMT inhibitors) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts improve yield.
- Temperature control : Low temperatures (~0–5°C) reduce side reactions in NH₄OH-mediated steps .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
Methodological Answer:
- SAR studies : Introduce methyl, fluoro, or hydroxymethyl groups to the pyrimidine or furan moieties.
- Computational modeling : DFT calculations predict binding affinities to target enzymes (e.g., thymidylate synthase).
Q. How can contradictory bioactivity data (e.g., variable antimicrobial results) be resolved?
Methodological Answer:
- Strain-specific variability : Test against gram-positive (e.g., S. aureus) vs. gram-negative (e.g., E. coli) bacteria .
- Dose-response analysis : Calculate MIC/MBC values to differentiate static vs. cidal effects.
- Metabolomic profiling : Identify bacterial detoxification pathways (e.g., efflux pumps).
Q. What strategies validate hydrogen bonding’s role in crystallographic stability?
Methodological Answer:
- Hydrogen bond analysis : Measure donor-acceptor distances (e.g., N–H···O: 2.8–3.0 Å) in X-ray structures .
- Thermogravimetric analysis (TGA) : Correlate thermal stability with intermolecular interactions.
- Solubility assays : Compare solubility in polar vs. nonpolar solvents.
Methodological Challenges & Solutions
Q. How to address low yields in large-scale synthesis?
- Scale-up adjustments : Replace batch reactors with flow chemistry systems for better temperature control.
- Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA).
Q. What computational tools predict metabolic pathways or toxicity?
- Software : SwissADME for bioavailability; ProTox-II for toxicity profiling.
- Docking simulations : AutoDock Vina or Schrödinger Suite for target engagement studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
